Cyclohexyl carbamate derivative 4
Description
Cyclohexyl carbamate derivative 4 (hereafter referred to as Compound 4) is a synthetic small molecule characterized by a cyclohexyl group linked to a carbamate functional group. Its design leverages the lipophilic and steric properties of the cyclohexyl moiety, which has been shown to enhance binding affinity in hydrophobic pockets of biological targets . Compound 4 exhibits notable cytotoxic activity against cancer cell lines, such as HCT-116 (human colon cancer), with growth inhibition exceeding 50% at concentrations as low as 1 μM . Its potency is attributed to the optimal balance of lipophilicity and steric bulk, making it a promising candidate for antitumor drug development.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) N-(2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C16H23NO3/c1-11-8-12(10-16(2,3)9-11)20-15(19)17-13-6-4-5-7-14(13)18/h4-7,11-12,18H,8-10H2,1-3H3,(H,17,19) |
InChI Key |
XMUAVVZKNAMDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl carbamate derivative 4 can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with an appropriate carbonyl compound, such as a chloroformate or an isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base like triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance the reaction rate and yield. The use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl carbamate derivative 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamoyl derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives .
Scientific Research Applications
Cyclohexyl carbamate derivative 4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Cyclohexyl carbamate derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders and as prodrugs to enhance drug delivery.
Mechanism of Action
The mechanism of action of cyclohexyl carbamate derivative 4 involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine. The cyclohexyl group may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Findings:
- Aliphatic vs. Aromatic Substituents: Aliphatic derivatives (e.g., 4a–d) show moderate cytotoxicity, while phenyl-substituted analogues (4o–v) achieve >50% growth inhibition at 1 μM due to enhanced lipophilicity . The cyclohexyl derivative 4e (aliphatic series) matches the potency of phenyl-substituted compounds, suggesting that bulky, non-aromatic substituents can mimic phenyl group efficacy . Carbamate-Specific Advantage: The carbamate derivative 4h demonstrates cytotoxicity comparable to phenyl-substituted analogues, highlighting the role of the carbamate group in stabilizing interactions (e.g., hydrogen bonding) with biological targets .
Table 1: Cytotoxic Activity of Selected Derivatives Against HCT-116 Cells
| Compound | Substituent | Growth Inhibition at 1 μM (%) | Reference |
|---|---|---|---|
| 4e | Cyclohexyl | >50 | |
| 4o–v | Phenyl derivatives | >50 | |
| 4h | Carbamate | >50 | |
| 4a–d | Aliphatic | 30–40 |
Antitubercular Activity and Substituent Optimization
Key Findings:
- Lipophilicity and Size Dependence :
- In antitubercular derivatives (e.g., 6g ), a cyclohexyl substituent yields the lowest MIC value (0.625 μg mL⁻¹), outperforming smaller (e.g., cyclopentyl) or larger (e.g., 4-ethyl-cyclohexyl) groups .
- Increased substituent bulk (e.g., adamantanyl) abolishes activity, indicating a size-restricted hydrophobic pocket in the target enzyme .
Table 2: Antitubercular Activity of Cyclohexyl Derivatives
| Compound | Substituent | MIC (μg mL⁻¹) | Reference |
|---|---|---|---|
| 6g | Cyclohexyl | 0.625 | |
| 6h | 4-Ethyl-cyclohexyl | 2.5 | |
| 6i | 4-t-Butyl-cyclohexyl | >10 |
Physicochemical Property Relationships
Key Findings:
- Contradictory Roles of Lipophilicity :
- Steric Effects : Molar refractivity (MR) and π values correlate weakly with electronic effects but strongly influence binding kinetics. Cyclohexyl groups provide an optimal MR (steric bulk) for diverse targets .
Q & A
Q. What are the key synthetic steps for preparing cyclohexyl carbamate derivatives, and how are intermediates purified?
The synthesis typically involves sequential nucleophilic substitutions and reductions. For example, tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate is synthesized by reacting 2,4-dichloro-5-nitropyrimidine with tert-butyl ((1-aminocyclohexyl)methyl)carbamate in THF under basic conditions (NaHCO₃). Purification is achieved via column chromatography, with intermediates verified using mass spectrometry (e.g., MS (ESI+): m/z 386 [M + H]+) . Subsequent steps, such as nitro-group reduction using Fe powder and NH₄Cl in ethanol, yield amino intermediates, which are further functionalized with carbamate groups .
Q. How can researchers validate the identity of cyclohexyl carbamate derivatives during synthesis?
Analytical techniques include:
- Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 356 [M + H]+ for tert-butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) confirm molecular weight .
- Chromatography: Column chromatography (silica gel) with gradient elution separates intermediates, while TLC monitors reaction progress .
- NMR spectroscopy: Structural confirmation is achieved through ¹H/¹³C NMR, though specific data are not provided in the evidence.
Q. What in vitro assays are used to evaluate the biological activity of cyclohexyl carbamate derivatives?
Standard assays include:
- Cytotoxicity testing: Compounds are screened against cancer cell lines (e.g., HCT-116 colon cancer) at concentrations (1–20 μM) over 72 hours, with growth inhibition reported as a percentage relative to controls .
- Enzyme inhibition: Cholinesterase activity (e.g., EeAChE, eqBChE) is measured using spectrophotometric methods, with IC₅₀ values calculated from triplicate experiments .
Advanced Research Questions
Q. How do structural modifications (e.g., aliphatic vs. aromatic substituents) impact the cytotoxic potency of cyclohexyl carbamate derivatives?
Lipophilic bulky substituents enhance cytotoxicity. For instance:
- Phenyl-substituted derivatives (e.g., 4o–4v) show >50% growth inhibition at 1 μM in HCT-116 cells, likely due to improved membrane permeability and target engagement .
- Aliphatic derivatives (e.g., cyclohexyl derivative 4e) exhibit comparable potency to phenyl-substituted analogs, suggesting steric and hydrophobic interactions are critical .
- Carbamate derivatives (e.g., 4h) retain high activity, enabling further diversification of the scaffold .
Q. What strategies resolve contradictions in biological data between structurally similar derivatives?
Contradictions may arise from subtle differences in electronic or steric effects. Methodological approaches include:
- Dose-response analysis: Validate potency trends across multiple concentrations.
- Computational modeling: Use molecular docking or QSAR to predict binding affinities and rationalize outliers .
- Metabolic stability assays: Assess whether differential cytotoxicity stems from metabolic activation/degradation .
Q. How can reaction conditions be optimized for large-scale synthesis of cyclohexyl carbamate derivatives?
Critical parameters include:
- Solvent selection: THF or ethanol for solubility and reaction efficiency .
- Catalyst systems: Palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) for coupling reactions under inert atmospheres .
- Workup protocols: Quenching with water followed by EtOAc extraction and MgSO₄ drying minimizes impurities .
Q. What mechanisms underlie the antiviral activity of carbamate-containing derivatives against SARS-CoV-2?
Carbamate groups enhance binding to viral proteases. For example, a P4 N-terminal carbamate in boceprevir derivatives inhibits SARS-CoV-2 main protease (MPI) by forming covalent interactions with catalytic residues. This is validated through enzymatic assays and structural studies (e.g., X-ray crystallography) .
Q. How do cyclohexyl carbamate derivatives interact with para-CEST agents in physico-chemical studies?
Europium complexes of carbamate ligands (e.g., EuL) are characterized using para-CEST MRI, ¹H NMR, and X-ray crystallography. The carbamate moiety facilitates proton exchange, which is critical for contrast enhancement in enzymatic detection .
Methodological Notes
- Data interpretation: Always correlate synthetic yields (>70% in optimized protocols) with analytical purity (≥95% by HPLC) .
- Biological assays: Include positive controls (e.g., securinine for cytotoxicity) and validate results across multiple cell lines .
- Computational tools: Use Schrödinger Suite or AutoDock for docking studies to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
